molecular formula C18H20N2OS B2641758 2-({[3-(3-METHYLPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE CAS No. 867041-72-3

2-({[3-(3-METHYLPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B2641758
CAS No.: 867041-72-3
M. Wt: 312.43
InChI Key: SWQLNZPPKYQUJB-UHFFFAOYSA-N
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Description

2-({[3-(3-METHYLPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(3-METHYLPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(3-methylphenoxy)propyl bromide with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized under acidic conditions to yield the desired benzodiazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(3-METHYLPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzodiazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzodiazole derivatives.

Scientific Research Applications

2-({[3-(3-METHYLPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({[3-(3-METHYLPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[3-(3-METHYLPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, such as the presence of both a benzodiazole ring and a sulfanyl group

Properties

IUPAC Name

2-[3-(3-methylphenoxy)propylsulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-14-6-4-7-15(12-14)21-10-5-11-22-13-18-19-16-8-2-3-9-17(16)20-18/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQLNZPPKYQUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCSCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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